4-Chloro-1-methyl-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry . The compound’s structure consists of a chloro group at the 4th position, a methyl group at the 1st position, and an amine group at the 7th position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with hydrazine, followed by methylation and subsequent amination . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like regioselective bromination and heterocycle formation with hydrazine .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, transition metal catalysts like Cu(OAc)2, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-1-methyl-1H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Another indazole derivative with similar structural features.
1H-Indazol-3-amine: A basic indazole compound used in various synthetic applications.
Uniqueness
4-Chloro-1-methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-1-methylindazol-7-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)6(9)2-3-7(8)10/h2-4H,10H2,1H3 |
InChI Key |
WSTQLWOSKCFWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.